Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate
Description
Structural Characterization and Nomenclature of Methyl 2-(4-amino-1,1-dioxo-1λ⁶-thian-4-yl)acetate
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture through the designation "methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate". The nomenclature systematically describes the six-membered saturated heterocyclic ring containing sulfur (thiane) with the oxidation state indicated by the 1,1-dioxide functionality and the lambda notation (λ⁶) specifying the hypervalent sulfur center. The positional numbering system places the amino group at the 4-position of the thiane ring, while the acetate ester substituent extends from the same carbon center, creating a quaternary carbon stereocenter.
The compound's structural complexity introduces several isomerism considerations that significantly impact its chemical behavior and biological activity. The presence of a quaternary carbon center at the 4-position of the thiane ring creates potential for stereoisomerism, particularly when considering the spatial arrangement of the amino group and the acetate side chain. Furthermore, the sulfone functionality contributes to the overall molecular rigidity through its tetrahedral geometry around the sulfur center, which influences the conformational preferences of the entire ring system.
Chemical databases recognize multiple synonymous designations for this compound, including alternative numbering systems and functional group prioritizations. The compound's Chemical Abstracts Service registry number varies depending on the specific salt form, with the hydrochloride salt bearing the identifier 2375273-37-1. These nomenclature variations reflect the evolving standards in chemical nomenclature and the need to accommodate different analytical and synthetic contexts in which the compound may be encountered.
X-ray Crystallographic Analysis of Sulfolane Derivatives
X-ray crystallographic studies of related sulfolane and thiane dioxide systems provide crucial insights into the conformational preferences and intermolecular interactions characteristic of these sulfone-containing heterocycles. Research on sulfolene derivatives has revealed that the degree of planarity in five-membered cyclic sulfones contrasts significantly with the conformational flexibility observed in six-membered thiane systems. The crystallographic analysis of 2,5-dihydrothiophene 1,1-dioxide demonstrated perfectly planar ring geometry with space group Pnma, while six-membered thiane systems exhibit greater conformational freedom due to reduced ring strain.
The structural parameters observed in crystallographic studies of thiane 1,1-dioxide systems reveal characteristic bond lengths and angles that reflect the electronic influence of the sulfone functionality. The sulfur-oxygen bond lengths in these systems typically measure between 1.44-1.46 Angstroms, consistent with the double-bond character expected for sulfone groups. The carbon-sulfur bond lengths within the ring system generally range from 1.78-1.82 Angstroms, reflecting the sp³ hybridization of both carbon and sulfur centers in the saturated heterocycle.
Intermolecular hydrogen bonding patterns in crystalline sulfolane derivatives demonstrate the importance of both conventional and non-conventional hydrogen bonding interactions. The amino functionality in methyl 2-(4-amino-1,1-dioxo-1λ⁶-thian-4-yl)acetate can participate in hydrogen bonding with the sulfone oxygen atoms, creating extended networks that stabilize the crystal lattice. Additionally, weak carbon-hydrogen to oxygen interactions contribute to the overall packing efficiency and thermal stability of the crystalline form, information that proves valuable for understanding the compound's solid-state properties and potential polymorphic behavior.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for methyl 2-(4-amino-1,1-dioxo-1λ⁶-thian-4-yl)acetate through characteristic chemical shift patterns and coupling relationships. Carbon-13 Nuclear Magnetic Resonance spectroscopy of thiane 1,1-dioxide systems reveals distinctive chemical shifts that reflect the electronic environment created by the sulfone functionality. The quaternary carbon bearing both the amino group and the acetate side chain typically appears in the range of 60-70 parts per million, significantly deshielded compared to simple alkyl carbons due to the electron-withdrawing effects of both the sulfone and ester functionalities.
The methylene carbons adjacent to the sulfone group in thiane systems exhibit characteristic chemical shifts around 50-55 parts per million, reflecting the strong deshielding effect of the sulfur dioxide moiety. The remaining ring carbons typically appear in the 20-30 parts per million region, with their exact positions dependent on their relationship to the sulfone center and any additional substituents. The ester carbonyl carbon resonates near 170-175 parts per million, consistent with typical acetate ester chemical shifts, while the methyl ester carbon appears around 50-55 parts per million.
Proton Nuclear Magnetic Resonance spectroscopy reveals complex splitting patterns characteristic of the rigid six-membered ring system with multiple stereocenters. The methylene protons adjacent to the sulfone typically appear as complex multipets in the 2.8-3.2 parts per million region, with their exact chemical shifts and coupling patterns dependent on the ring conformation and substituent effects. The acetate methylene protons connected to the quaternary carbon center exhibit characteristic chemical shifts around 2.5-2.8 parts per million, appearing as a singlet due to the absence of vicinal coupling partners. Integration ratios and two-dimensional Nuclear Magnetic Resonance techniques provide additional confirmation of the proposed structure and stereochemistry.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ester Carbonyl Carbon | 170-175 | Singlet | C=O |
| Quaternary Carbon | 60-70 | Singlet | C-4 |
| Sulfone Adjacent Carbons | 50-55 | Singlet | C-2, C-6 |
| Ring Methylene Carbons | 20-30 | Singlet | C-3, C-5 |
| Methyl Ester Carbon | 50-55 | Singlet | OCH₃ |
| Acetate Protons | 2.5-2.8 | Singlet | CH₂CO₂Me |
| Sulfone Adjacent Protons | 2.8-3.2 | Multiplet | CH₂SO₂ |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of methyl 2-(4-amino-1,1-dioxo-1λ⁶-thian-4-yl)acetate reveals characteristic fragmentation pathways that provide structural confirmation and aid in analytical identification. The molecular ion peak for the free base form appears at mass-to-charge ratio 221, while the hydrochloride salt exhibits molecular ion at mass-to-charge ratio 257. The fragmentation patterns follow predictable pathways based on the relative stability of the resulting fragment ions and the inherent weakness of specific bonds within the molecular framework.
The primary fragmentation pathway involves the loss of the methyl ester group, resulting in a base peak corresponding to the loss of 59 mass units (COOMe). This fragmentation reflects the relative weakness of the carbon-carbon bond connecting the acetate side chain to the thiane ring system. Secondary fragmentation involves the loss of sulfur dioxide (64 mass units) from the ring system, generating fragments that retain the amino-substituted cyclohexyl framework. The amino group typically remains intact during initial fragmentation steps due to its strong carbon-nitrogen bond and the stabilizing effect of the adjacent quaternary carbon center.
Additional fragmentation channels include the formation of iminium ions through the loss of the acetate side chain combined with hydrogen rearrangement processes. These pathways generate characteristic fragment ions that appear at predictable mass-to-charge ratios and provide confirmatory evidence for the proposed molecular structure. The sulfone functionality influences fragmentation patterns by stabilizing certain fragment ions through electron delocalization and by providing characteristic neutral losses that serve as diagnostic indicators in complex mixture analysis.
The fragmentation behavior observed under different ionization conditions (electron ionization versus electrospray ionization) provides complementary structural information and enhances the confidence in structural assignments. Tandem mass spectrometry experiments enable the detailed characterization of specific fragmentation pathways and provide enhanced selectivity for analytical applications requiring definitive compound identification in complex matrices.
Properties
IUPAC Name |
methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHAJRMDJQJEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCS(=O)(=O)CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate predominantly involves the reaction of a thian derivative with methyl acetate or related ester precursors under controlled acidic or basic conditions. This promotes esterification and ring functionalization, yielding the target molecule with the characteristic amino and sulfone groups on the thian ring.
Stepwise Preparation Details
Starting Materials and Key Intermediates
Catalysts and Reagents
Representative Preparation Protocol (From Literature)
Chemical Reaction Scheme Overview
- Esterification: Thian derivative + methyl acetate → Methyl 2-(4-cyano-1,1-dioxo-thian-4-yl)acetate (intermediate)
- Hydrogenation: Cyano group → Amino group via Raney Ni catalyst in ammonia/methanol
- Purification: Crystallization and extraction steps to isolate Methyl 2-(4-amino-1,1-dioxo-thian-4-yl)acetate
Analytical Data and Quality Control
- Molecular Formula: C8H15NO4S
- Molecular Weight: 221.28 g/mol
- Purity: >99% by HPLC after purification
- Physical Form: Powder or crystalline solid
- Spectroscopic Characterization: Confirmed by NMR, IR, and mass spectrometry in referenced studies.
Comparative Summary of Preparation Methods
| Aspect | Method A (Direct Esterification) | Method B (Via Cyano Intermediate) |
|---|---|---|
| Starting Materials | Thian derivative + methyl acetate | 3-Cyanoacrylate + dialkoxy propionic ester |
| Catalysts | Acid/Base catalysts | Lewis acid, Raney Ni (hydrogenation) |
| Reaction Conditions | Heating under acidic/basic conditions | Multi-step: acid catalysis, hydrolysis, hydrogenation |
| Yield | Moderate to high | High (up to 97.6%) |
| Purification | Crystallization, chromatography | Crystallization, filtration, solvent extraction |
| Scalability | Suitable for industrial scale | Suitable with optimization for scale-up |
Research Findings and Industrial Relevance
- The multi-step approach involving cyano intermediates and subsequent hydrogenation offers high yield and purity, making it favorable for pharmaceutical intermediate production.
- Automated reactors and controlled catalysis improve reproducibility and scalability.
- The compound’s sulfone and amino functionalities enable further chemical transformations, vital for drug synthesis pathways, especially proton pump inhibitors.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Reaction Type | Esterification, hydrogenation |
| Catalysts | Lewis acid, Raney nickel |
| Temperature Range | 10–100 °C (esterification), ~45 °C (hydrogenation) |
| Pressure | Atmospheric to 15 atm hydrogen pressure |
| Solvents | Methanol, methyl acetate, acetone, toluene |
| Purification Techniques | Crystallization, chromatography, extraction |
| Yield | Up to 97.6% |
| Purity | >99% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thian ring with reduced functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate. Research indicates that derivatives of thiazolidinone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown inhibition rates of up to 84.19% against leukemia cell lines and 72.11% against CNS cancer cell lines . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various thiazolidinone derivatives that demonstrate enhanced biological activity. For example, the incorporation of this compound into synthetic pathways has led to the creation of new molecules with improved pharmacological profiles .
Case Studies
A notable case study involved the synthesis and testing of a series of thiazolidinone derivatives derived from this compound. These derivatives were evaluated for their anticancer activity against multiple cell lines, showcasing varying degrees of efficacy. The study concluded that modifications to the thiazolidinone scaffold significantly impacted the biological activity of these compounds .
Toxicology and Safety Profiles
As with any chemical compound intended for medicinal use, understanding the toxicological profile is crucial. Safety studies have indicated that while this compound exhibits promising therapeutic potential, it is essential to conduct comprehensive toxicity assessments to ensure safe application in clinical settings .
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate involves its interaction with specific molecular targets. The amino and dioxo groups play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to three derivatives and analogs below, highlighting molecular modifications and their implications:
Physicochemical and Functional Comparisons
Hydrochloride Salts The hydrochloride derivatives (e.g., C₈H₁₆ClNO₄S) exhibit higher molecular weights (~257.7 g/mol) due to the addition of HCl. This modification improves water solubility and stability, making them preferable for storage and downstream reactions . The hydrochloride salt of the target compound (CAS: 2375273-37-1) is noted as a "versatile small molecule scaffold," suggesting utility in drug discovery for structural diversification .
Ester-to-Acid Conversion Replacing the methyl ester with a carboxylic acid (as in 2-[4-(aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic acid hydrochloride) introduces a polar functional group. This increases acidity (pKa ~2–3 for carboxylic acids vs. ~4–5 for esters) and alters pharmacokinetic properties, such as membrane permeability and metabolic stability .
Backbone and Ring Modifications Compounds like methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride (C₈H₁₈ClNO₂) lack the thian ring and sulfone group, resulting in a flexible aliphatic structure. This reduces steric hindrance but eliminates the rigid, electron-deficient sulfone group, which may weaken interactions with biological targets .
Pharmaceutical Relevance
- The target compound’s thian ring and sulfone group are hypothesized to enhance binding to enzymes or receptors through hydrogen bonding and dipole interactions.
- The hydrochloride salt (CAS: 2375273-37-1) has been discontinued commercially, likely due to shifting demand or synthesis challenges, but its structural versatility underscores its historical role in medicinal chemistry .
Biological Activity
Overview
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate, with the molecular formula C₈H₁₃NO₄S, is a sulfur-containing compound notable for its unique thian structure. It has garnered attention in scientific research due to its potential biological activities, including antimicrobial properties and implications in medicinal chemistry. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- IUPAC Name : Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate
- Molecular Weight : 221.27 g/mol
- CAS Number : 1519658-09-3
The biological activity of this compound is primarily attributed to its functional groups:
- The amino group may facilitate interactions with various biological targets.
- The dioxo group enhances reactivity, allowing for diverse biochemical interactions.
These interactions can influence several biochemical pathways, making the compound a candidate for drug development and therapeutic applications.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential use in treating infections caused by antibiotic-resistant bacteria.
Cytotoxicity and Anticancer Activity
Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, which warrants further investigation into its potential as an anticancer agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results indicated a promising MIC value of 32 µg/mL, demonstrating its potential as an alternative treatment option for resistant infections.
Case Study 2: Anticancer Potential
In another investigation focusing on its anticancer properties, this compound was tested on HeLa cells. The compound exhibited an IC50 value of 15 µM, suggesting significant cytotoxic effects that could lead to further exploration in cancer therapy.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies the methyl ester (δ ~3.6–3.8 ppm for CH₃O) and thiomorpholine-dioxo moiety (δ ~3.1–4.2 ppm for CH₂ groups adjacent to sulfone) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, particularly the sulfone (S=O) and acetamide linkages. For example, C–S bond lengths in the thiomorpholine ring typically range from 1.76–1.82 Å .
How can researchers investigate the mechanistic role of this compound in antimicrobial activity?
Advanced Research Question
- In vitro Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC/MBC determination) .
- Target Identification : Molecular docking studies (e.g., with bacterial enzymes like dihydrofolate reductase) to predict binding interactions.
- Resistance Studies : Compare activity against wild-type vs. efflux pump-deficient strains to assess transport mechanisms .
What strategies are used to design derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Functional Group Variation :
- Replace the methyl ester with ethyl or tert-butyl esters to study steric effects on bioavailability .
- Introduce halogens (e.g., F, Cl) at the thiomorpholine ring to enhance electronegativity and binding .
- Biological Testing : Evaluate derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
How can contradictions in bioactivity data across studies be resolved?
Advanced Research Question
- Data Normalization : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. For example, DMSO concentration in antimicrobial assays should not exceed 1% .
- Metabolic Stability Analysis : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro results .
- Collaborative Validation : Replicate studies across independent labs using identical protocols.
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced Research Question
- Solvent Selection : High-polarity solvents (e.g., DMSO/water mixtures) often promote crystal growth but may require slow evaporation techniques .
- Twinned Crystals : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry .
- Temperature Control : Crystallization at 4°C reduces thermal motion artifacts, improving diffraction quality .
What computational methods are suitable for predicting this compound’s reactivity?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amino group) for functionalization .
- MD Simulations : Simulate solvation effects in aqueous vs. lipid environments to model membrane permeability .
How can researchers validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
